4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide
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Overview
Description
4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have shown significant biological and pharmaceutical importance due to their diverse range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide typically involves the reaction of quinazoline-4-ylamine with 4-(chloromethyl)benzenesulfonamide under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and advanced purification techniques to meet pharmaceutical standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Quinazoline-4-ylsulfonic acid derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is used in biological studies to understand the mechanisms of action of quinazoline derivatives.
Medicine: In medicine, quinazoline derivatives are known for their anticancer properties. They are used in the development of drugs targeting various types of cancer cells. The compound is also being studied for its potential use in treating other diseases.
Industry: In the chemical industry, the compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it valuable in the production of a wide range of products.
Mechanism of Action
The mechanism by which 4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Quinazolinone
Quinazoline-2-carboxamide
Quinazoline-4-carboxamide
Uniqueness: 4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide is unique due to its specific structural features and the presence of the benzenesulfonamide group, which differentiates it from other quinazoline derivatives. This structural uniqueness contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
4-[2-(quinazolin-4-ylamino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-23(21,22)13-7-5-12(6-8-13)9-10-18-16-14-3-1-2-4-15(14)19-11-20-16/h1-8,11H,9-10H2,(H2,17,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGWGMIRONAYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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